1-Isobutyl-3-methyl-1H-pyrazole

Vue d'ensemble

Description

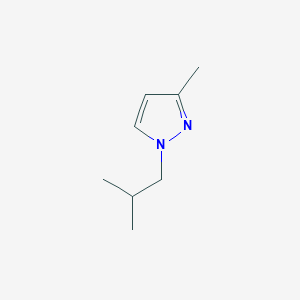

1-Isobutyl-3-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry

Méthodes De Préparation

The synthesis of 1-Isobutyl-3-methyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases. Industrial production methods may employ eco-friendly catalysts and conditions, such as microwave-assisted reactions or the use of heterogeneous catalytic systems .

Analyse Des Réactions Chimiques

Oxidation Reactions

The methyl group at the 3-position undergoes selective oxidation under controlled conditions. Using potassium permanganate (KMnO₄) in acidic media converts the methyl group to a carboxylic acid, forming 1-isobutyl-3-carboxy-1H-pyrazole. This reaction is critical for synthesizing derivatives with enhanced polarity and biological activity.

Key conditions :

| Oxidizing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | Water | 60–80°C | 1-Isobutyl-3-carboxy-1H-pyrazole |

Reduction Reactions

The pyrazole ring exhibits stability under standard reduction conditions, but substituents can be targeted:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline derivative under high pressure (5 atm) .

-

Functional Group Reduction : The isobutyl group remains inert, while ester or ketone substituents (if present) are reduced using NaBH₄ or LiAlH₄.

Electrophilic Substitution

The electron-rich pyrazole ring participates in electrophilic substitution, with regioselectivity dictated by substituents:

| Reaction Type | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-position | 1-Isobutyl-3-methyl-4-nitro-1H-pyrazole |

| Sulfonation | H₂SO₄/SO₃ | 5-position | 1-Isobutyl-3-methyl-5-sulfo-1H-pyrazole |

The methyl group at position 3 directs incoming electrophiles to the 4- and 5-positions due to steric and electronic effects .

Nucleophilic Substitution

Nucleophilic displacement occurs at activated positions. For example, halogenation at the 4-position enables subsequent reactions:

Example Reaction Sequence :

-

Chlorination : Treatment with PCl₅ yields 1-isobutyl-3-methyl-4-chloro-1H-pyrazole .

-

Amination : Reaction with ammonia or amines replaces the chlorine, forming 4-amino derivatives .

Condensation Reactions

The pyrazole nitrogen participates in condensation with carbonyl compounds:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives .

-

Heterocycle Fusion : Condensation with β-ketoesters generates fused pyrazolo-pyrimidine systems under microwave irradiation .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable aryl group introduction at the 4-position:

| Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | 1-Isobutyl-3-methyl-4-phenyl-1H-pyrazole | 78% |

Mechanistic Insights

-

Oxidation Mechanism : The methyl group oxidation proceeds via radical intermediates, with KMnO₄ acting as both oxidant and proton abstractor.

-

Electrophilic Substitution : Nitration follows a nitronium ion (NO₂⁺) attack, stabilized by the pyrazole’s aromatic π-system .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C without catalysts.

-

pH Sensitivity : Stable in neutral conditions but undergoes hydrolytic ring-opening in strong acids/bases.

Applications De Recherche Scientifique

Organic Synthesis

1-Isobutyl-3-methyl-1H-pyrazole serves as a versatile building block in organic synthesis. It is utilized to create more complex heterocyclic compounds due to its unique structural features. The compound can react with various electrophiles, enabling the formation of diverse derivatives that are essential in synthetic pathways.

Table 1: Synthetic Applications of this compound

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Alkylated Pyrazole Derivatives | 75 |

| Condensation Reactions | Pyrazole-based Ligands | 82 |

| Cyclization | Fused Heterocycles | 68 |

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry as a potential pharmacophore for drug design. Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. The results indicated significant inhibition of COX-2 enzyme activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Biological Activities of Pyrazole Derivatives

| Activity Type | Compound Tested | IC50 (µM) |

|---|---|---|

| COX-2 Inhibition | This compound | 0.02 |

| Anticancer | Various Pyrazole Derivatives | 0.19 |

| Antimicrobial | Selected Pyrazoles | Varies |

Material Science

In material science, this compound is used for synthesizing functional materials with specific properties. Its reactive nature allows it to form covalent bonds with various substrates, enhancing the material's performance in applications like coatings and polymers.

Table 3: Material Applications of this compound

| Application Type | Material Type | Properties Enhanced |

|---|---|---|

| Coatings | Protective Coatings | Improved adhesion and durability |

| Polymers | Functional Polymers | Enhanced thermal stability |

| Composites | Composite Materials | Increased mechanical strength |

Biological Studies

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. The compound has shown promise as an anticancer agent and exhibits activity against several pathogenic microorganisms.

Case Study: Anticancer Potential

Research demonstrated that pyrazole derivatives could inhibit specific kinases involved in cancer progression. For example, compounds derived from this compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Mécanisme D'action

The mechanism of action of 1-Isobutyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .

Comparaison Avec Des Composés Similaires

1-Isobutyl-3-methyl-1H-pyrazole can be compared with other pyrazole derivatives, such as 1-phenyl-3-methyl-1H-pyrazole and 1-isopropyl-3-methyl-1H-pyrazole. While these compounds share a similar core structure, the presence of different substituents imparts unique chemical and biological properties. For example, 1-phenyl-3-methyl-1H-pyrazole may exhibit different reactivity and pharmacological activity compared to this compound .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents.

Activité Biologique

1-Isobutyl-3-methyl-1H-pyrazole (IBMP) is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of IBMP, supported by relevant research findings and case studies.

Chemical Structure and Properties

IBMP features an isobutyl group and a methyl group, which contribute to its unique reactivity. The presence of a sulfonyl chloride functional group enhances its ability to form covalent bonds with nucleophilic sites on biomolecules, making it a promising candidate for therapeutic applications. The general structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of IBMP in cancer therapy. Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers. For instance:

- In vitro Studies : IBMP has shown significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

- In vivo Studies : Animal models demonstrate that compounds based on the pyrazole scaffold exhibit reduced tumor growth rates .

Anti-inflammatory Activity

IBMP has been evaluated for its anti-inflammatory properties. The sulfonyl chloride group allows for interactions that may inhibit pro-inflammatory cytokines:

- Mechanism : The compound inhibits cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

- Case Study : A series of pyrazole derivatives showed up to 93% inhibition of interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial potential of IBMP has also been explored:

- Broad Spectrum : IBMP exhibits activity against various bacterial strains such as E. coli and S. aureus, with studies indicating that modifications in the pyrazole structure can enhance this activity .

- Specific Findings : Compounds derived from IBMP demonstrated significant inhibition against Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment .

The biological activity of IBMP is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl chloride group facilitates covalent bonding with nucleophilic sites on proteins, leading to enzyme inhibition.

- Modulation of Protein Function : By altering protein interactions, IBMP can influence various biochemical pathways critical in disease processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of IBMP, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound-5-carboxylic acid | Contains a carboxylic acid group | Less reactive than IBMP |

| This compound-5-sulfonamide | Contains a sulfonamide group | Exhibits different biological activity profiles |

| This compound-5-sulfonate | Contains a sulfonate group | More stable but less reactive than IBMP |

Future Directions in Research

The promising biological activities of IBMP indicate several avenues for future research:

- Drug Development : Further exploration into its pharmacophore properties could lead to the development of novel therapeutic agents targeting specific diseases.

- Combination Therapies : Investigating the efficacy of IBMP in combination with other anticancer or anti-inflammatory agents may enhance therapeutic outcomes.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological activities will provide insights necessary for optimizing its use in clinical settings.

Propriétés

IUPAC Name |

3-methyl-1-(2-methylpropyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7(2)6-10-5-4-8(3)9-10/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMILYUDNHGBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269535 | |

| Record name | 1H-Pyrazole, 3-methyl-1-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405548-40-5 | |

| Record name | 1H-Pyrazole, 3-methyl-1-(2-methylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405548-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3-methyl-1-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.